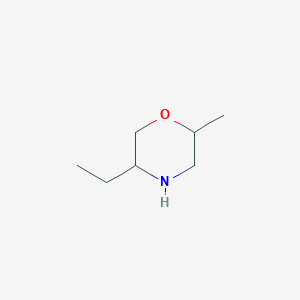

5-Ethyl-2-methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGOCGNQLBTUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394215 | |

| Record name | 5-ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743444-85-1 | |

| Record name | 5-ethyl-2-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties which often impart improved metabolic stability, aqueous solubility, and desirable in vivo pharmacokinetic profiles to drug candidates. The strategic placement of substituents on the morpholine ring allows for the fine-tuning of a molecule's biological activity and selectivity. This guide provides a comprehensive overview of robust and versatile synthetic pathways for the preparation of 5-Ethyl-2-methylmorpholine, a disubstituted morpholine with potential applications in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, thereby equipping researchers with the knowledge to confidently approach the synthesis of this and related substituted morpholines.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring system is a six-membered heterocycle containing both an amine and an ether functional group. Its non-planar, chair-like conformation and the presence of both hydrogen bond donor and acceptor capabilities make it a valuable component in the design of bioactive molecules. The introduction of substituents, such as the methyl and ethyl groups in this compound, creates stereocenters that can be crucial for specific interactions with biological targets. The synthesis of stereochemically defined substituted morpholines is therefore a topic of significant interest in synthetic and medicinal chemistry.

This guide will focus on two primary, field-proven strategies for the synthesis of this compound:

-

Strategy A: Classical Ring Formation via Cyclization of a Substituted Amino Alcohol. This robust and widely applicable method involves the construction of the morpholine ring from an acyclic precursor.

-

Strategy B: Modern Palladium-Catalyzed Intramolecular Carboamination. A more contemporary approach that allows for a high degree of control over stereochemistry.

Synthesis Pathway I: Cyclization of a Substituted Amino Alcohol

This classical approach builds the morpholine ring through a two-step sequence: N-acylation of a substituted amino alcohol with a haloacetyl halide, followed by intramolecular Williamson ether synthesis and subsequent reduction of the resulting morpholinone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a morpholin-2-one intermediate, which can be traced back to an N-acylated amino alcohol. This, in turn, can be disconnected to reveal the key starting materials: 2-aminobutan-1-ol and a derivative of propionyl chloride.

Caption: Retrosynthetic analysis of this compound.

Mechanistic Considerations

The key steps in this pathway are the initial N-acylation, the intramolecular cyclization, and the final reduction. The N-acylation is a standard nucleophilic acyl substitution. The subsequent cyclization is an intramolecular SN2 reaction where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the halide to form the heterocyclic ring. The final step is the reduction of the amide carbonyl within the morpholinone ring to a methylene group, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol

Step 1: Synthesis of N-(1-hydroxybutan-2-yl)-2-chloropropanamide

-

To a solution of 2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq).

-

Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Ethyl-3-methylmorpholin-2-one

-

Dissolve the crude N-(1-hydroxybutan-2-yl)-2-chloropropanamide (1.0 eq) in a polar aprotic solvent like THF or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature or gently heat to 50-60 °C to drive the cyclization.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous THF at 0 °C, slowly add a solution of 5-ethyl-3-methylmorpholin-2-one (1.0 eq) in THF.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to afford this compound.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | 2-Aminobutan-1-ol, 2-Chloropropionyl chloride, Triethylamine | DCM or THF | 0 °C to RT | >90% (crude) |

| 2 | N-(1-hydroxybutan-2-yl)-2-chloropropanamide, NaH or KOtBu | THF or DMF | 0 °C to 60 °C | 70-85% |

| 3 | 5-Ethyl-3-methylmorpholin-2-one, LiAlH4 | THF | 0 °C to reflux | 65-80% |

Synthesis Pathway II: Palladium-Catalyzed Intramolecular Carboamination

This modern approach offers excellent control over stereochemistry and is particularly useful for the synthesis of enantiopure substituted morpholines from chiral amino alcohols.[1][2][3] The key step is a palladium-catalyzed intramolecular coupling of an amine and an alkene with an aryl or vinyl halide.

Retrosynthetic Analysis and Strategy

For the synthesis of this compound, this strategy would involve the cyclization of an appropriately substituted O-allyl ethanolamine derivative.

Caption: Retrosynthetic approach for cis-5-Ethyl-2-methylmorpholine.

Mechanistic Insights

The catalytic cycle is believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido species.[1] This intermediate then undergoes intramolecular syn-aminopalladation of the alkene, followed by reductive elimination to furnish the morpholine product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol (Generalized)

Step 1: Synthesis of the O-Allyl Ethanolamine Substrate

-

Protect the amino group of 2-aminobutan-1-ol with a suitable protecting group (e.g., Boc).

-

Deprotonate the hydroxyl group with a base like sodium hydride.

-

Add allyl bromide to introduce the allyl ether moiety.

-

Deprotect the amino group.

-

Perform an N-arylation or N-vinylation reaction.

Step 2: Palladium-Catalyzed Carboamination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., NaOtBu).[3]

-

Add the O-allyl ethanolamine substrate and an aryl or vinyl bromide in a suitable anhydrous solvent (e.g., toluene).[3]

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the product by column chromatography.

Data Summary for a Representative Reaction

| Entry | R¹ | Ar | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | i-Bu | 4-MeO-C₆H₄ | 66 | >20:1 |

| 2 | Bn | 4-MeO-C₆H₄ | 61 | >20:1 |

| 3 | Ph | 4-MeO-C₆H₄ | 58 | >20:1 |

| Table adapted from a study on cis-3,5-disubstituted morpholines, demonstrating the scope of the reaction.[2] |

Alternative Strategies: A Brief Overview

While the two pathways detailed above are highly effective, other methods for the synthesis of substituted morpholines are also noteworthy:

-

Reductive Amination: Intramolecular reductive amination of an amino aldehyde or amino ketone can be a direct route to the morpholine ring.[4][5] This strategy can be particularly effective for specific substitution patterns.

-

Ring-Opening of Aziridines: The SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, provides an enantioselective route to substituted morpholines.[6]

Conclusion

The synthesis of this compound can be approached through several reliable synthetic strategies. The classical cyclization of a substituted amino alcohol offers a robust and cost-effective route, while modern palladium-catalyzed methods provide excellent stereocontrol, which is often a critical consideration in drug development. The choice of synthetic pathway will ultimately depend on factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this and other valuable substituted morpholine building blocks.

References

- Reddy, K. L., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synlett, 26(01), 69-74.

-

Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979–4982. [Link]

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. BenchChem.

-

Wikipedia contributors. (2023, December 29). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

- Ney, J. E., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979-4982.

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

- BenchChem. (n.d.).

- Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

- Reddy, K. L., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013-7022.

Sources

- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylmorpholine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Ethyl-2-methylmorpholine, a substituted morpholine derivative of interest in medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is valued for its favorable properties, including metabolic stability and low basicity, making it a prevalent structural motif in drug discovery.[1][2] This document outlines key parameters, presents detailed experimental protocols for their determination, and discusses the underlying scientific principles. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for practical application and further research.

Introduction

The morpholine ring is a vital heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[3] Its unique physicochemical properties, such as high polarity and relatively low basicity (pKa of the parent morpholine is ~8.5) due to the inductive effect of the ring oxygen, make it an attractive scaffold for modulating a compound's solubility, metabolic stability, and target interactions.[1] this compound, a disubstituted derivative, presents a specific combination of steric and electronic features that warrant detailed characterization for its potential applications. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential in drug design and as a synthetic building block.

Section 1: Core Physicochemical and Structural Properties

Precise knowledge of a compound's physical and chemical characteristics is foundational to its application. The properties of this compound are summarized below. It is important to note that this compound has two chiral centers (at C2 and C5), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR). The data presented here generally refers to the racemic mixture unless specified.

Key Physicochemical Data

| Property | Value | Source / Method |

| Molecular Formula | C₇H₁₅NO | [4][5] |

| Molecular Weight | 129.203 g/mol | [4] |

| Monoisotopic Mass | 129.11537 Da | [5] |

| CAS Number | 743444-85-1 | [4][6] |

| Boiling Point | Not experimentally determined. Predicted values for similar structures suggest a range of 160-180 °C. | Prediction based on related morpholines[7][8] |

| pKa (of conjugate acid) | Not experimentally determined. Predicted to be in the range of 8.0 - 9.0. | Prediction based on similar aliphatic amines[9][10][11][12] |

| LogP (XlogP) | 0.8 | Predicted[5] |

| Solubility | Expected to be miscible with water and soluble in common organic solvents like alcohol and ether. | Inferred from properties of similar morpholines[8][13] |

Structural Information

This compound is a saturated heterocyclic compound. The presence of both an ethyl group at the 5-position and a methyl group at the 2-position introduces stereochemistry that can significantly influence its biological activity and physical properties.

Caption: General structure of this compound.

Section 2: Synthesis Overview

Substituted morpholines like this compound are accessible through various synthetic strategies. A common and versatile approach involves the cyclization of appropriately substituted amino alcohols.[3] One general method involves the reaction of an amino alcohol with an α-halo acid chloride to form an amide, which is then cyclized and reduced.[3] More modern methods, such as palladium-catalyzed carboamination or indium(III)-catalyzed reductive etherification, offer high efficiency and diastereoselectivity for constructing the morpholine ring.[1][14][15] These advanced methods are particularly valuable for controlling the stereochemistry of the final product.

Section 3: Experimental Protocols for Physicochemical Determination

To ensure scientific integrity, the following protocols are provided as self-validating systems for determining key physicochemical parameters.

Protocol: Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. For a basic compound like this compound, we determine the pKa of its conjugate acid.

Causality: Potentiometric titration is the gold standard for pKa determination due to its high accuracy.[16] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.

Methodology:

-

Sample Preparation: Prepare a ~0.05 M solution of this compound in deionized, CO₂-free water. To ensure full dissolution, a co-solvent like methanol (e.g., a 1:9 methanol-water mixture) can be used if necessary.[17]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

-

Titration: Add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[16]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of volatile compounds like this compound.

Causality: Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase.[18] Mass spectrometry then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for structural identification.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

GC Instrument Setup:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Instrument Setup:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the retention time of the peak corresponding to this compound.

-

Analyze the mass spectrum of the peak. Expect to see the molecular ion peak (M⁺) at m/z 129 and characteristic fragment ions resulting from the cleavage of the ethyl group, methyl group, and fragmentation of the morpholine ring.

-

Section 4: Spectroscopic and Analytical Profile

A comprehensive analytical profile is essential for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and ethyl protons, as well as complex multiplets for the protons on the morpholine ring. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations (around 2850-3000 cm⁻¹), a distinct N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹), and C-O-C stretching from the ether linkage (around 1050-1150 cm⁻¹).

-

Chromatographic Analysis: Techniques like GC and HPLC are suitable for assessing the purity of this compound.[18] For HPLC analysis, derivatization may be required for UV detection, as the native molecule lacks a strong chromophore.[18][19]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing both compiled data and robust experimental protocols for their verification. A thorough understanding of its pKa, solubility, and structural characteristics is paramount for its effective use in research and development. The methodologies outlined herein are designed to provide the scientific community with reliable tools for characterizing this and similar substituted morpholine compounds, thereby facilitating their application in medicinal chemistry and beyond.

References

- Time and Date. (n.d.). Current Local Time in Singapore.

-

Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452. Retrieved from [Link]

-

Li, G., et al. (2019). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 48(10), 1234-1237. Retrieved from [Link]

-

Ney, J. E., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(15), 5525–5533. Retrieved from [Link]

-

Rayer, A. W., et al. (n.d.). Detailed procedure for calculating pKa. Retrieved from [Link]

-

Janez, K., & Stana, K. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

-

Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

-

Kovačević, J., & Kovačević, S. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]

-

ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. Retrieved from [Link]

-

Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved January 17, 2026, from [Link]

-

Occupational Safety and Health Administration. (2003). Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S,5R)-2-ethynyl-5-methylmorpholine. PubChem. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H15NO). Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

-

American Elements. (n.d.). 2-ethyl-5-methylmorpholine. Retrieved January 17, 2026, from [Link]

-

Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved January 17, 2026, from [Link]

-

Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 743444-85-1 [chemicalbook.com]

- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 5-ethyl-2-(4-fluorophenyl)-5-methylmorpholine CAS#: 1341620-94-7 [chemicalbook.com]

- 10. ethyl (2S,5S)-5-methylmorpholine-2-carboxylate CAS#: 3022922-94-4 [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Ethyl-2-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Morpholine Derivative

In the vast and ever-expanding universe of chemical compounds, some molecules, despite their intriguing structures, remain largely unexplored in publicly accessible literature. 5-Ethyl-2-methylmorpholine, identified by the CAS number 743444-85-1, is one such entity. While its basic chemical identity is established, a comprehensive, dedicated technical profile is notably absent. This guide, therefore, takes a unique approach. Instead of presenting a dossier of established data for this specific molecule, we will embark on a journey of informed inference and scientific extrapolation.

Drawing upon the rich and well-documented chemistry of the morpholine scaffold, particularly 2,5-disubstituted analogs, this document will serve as a foundational technical guide for any researcher or drug development professional interested in this compound. We will construct a plausible narrative encompassing its synthesis, characterization, potential applications, and safety considerations, all grounded in the established principles of organic chemistry and medicinal chemistry. This guide is designed not as a definitive record, but as a starting point to inspire and direct future research into this promising, yet under-characterized, molecule.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties.[1]

| Property | Value | Source |

| CAS Number | 743444-85-1 | [2] |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.203 g/mol | [3] |

| InChI Key | MNGOCGNQLBTUAX-UHFFFAOYSA-N | [3] |

The presence of two stereocenters at the C2 and C5 positions implies the existence of four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relative stereochemistry (cis or trans) of the substituents will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

Strategic Synthesis of 2,5-Disubstituted Morpholines: A Plausible Route to this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to a trans-5-Ethyl-2-methylmorpholine is outlined below. This strategy leverages commercially available and stereochemically defined starting materials.

Caption: Retrosynthetic pathway for trans-5-Ethyl-2-methylmorpholine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol describes a potential synthesis of (2R, 5S)-5-Ethyl-2-methylmorpholine, a trans isomer.

Step 1: Nucleophilic Ring Opening of an Epoxide

-

To a solution of D-alaninol (1.0 eq) in a suitable solvent such as n-propanol, add (S)-1,2-epoxybutane (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino diol intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Causality: The amino group of alaninol acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide. The choice of enantiopure starting materials dictates the stereochemistry of the resulting amino diol.

Step 2: N-Protection

-

Dissolve the purified amino diol (1.0 eq) in dichloromethane.

-

Add triethylamine (2.0 eq) and cool the mixture to 0 °C.

-

Slowly add a protecting group reagent, such as tosyl chloride (1.1 eq), to the solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the N-protected amino diol by column chromatography.

Causality: Protection of the secondary amine is crucial to prevent side reactions during the subsequent cyclization step. The tosyl group is a common choice due to its stability and ease of removal.

Step 3: Intramolecular Cyclization

-

Dissolve the N-protected amino diol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (2.5 eq), portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for a designated period to facilitate deprotonation of the hydroxyl groups.

-

Cool the reaction mixture back to 0 °C and add a hydroxyl-activating agent, for instance, p-toluenesulfonyl imidazole (1.0 eq).

-

Monitor the reaction for the formation of the cyclized product.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the N-protected morpholine derivative by column chromatography.

Causality: The base deprotonates the hydroxyl groups, and the activating agent selectively converts one into a good leaving group, facilitating intramolecular Williamson ether synthesis to form the morpholine ring. The regioselectivity of this step is critical for obtaining the desired product.

Step 4: Deprotection

-

Dissolve the purified N-protected morpholine derivative in a suitable solvent system, such as ethanolic ammonia.

-

Cool the solution to -78 °C and add a reducing agent, for example, sodium metal, in small portions.

-

Allow the reaction to warm to room temperature.

-

Upon completion, quench the reaction and work up to isolate the final product, this compound.

-

Purify the final compound by distillation or column chromatography.

Causality: The final step removes the protecting group to yield the free secondary amine of the target molecule.

Caption: Proposed synthetic workflow for this compound.

Anticipated Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. Based on the analysis of similar substituted morpholines, the following spectroscopic signatures can be anticipated.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and their diastereotopic nature. Key signals would include:

-

A triplet and a quartet corresponding to the ethyl group.

-

A doublet for the methyl group at C2.

-

A series of multiplets in the range of 2.5-4.0 ppm for the protons on the morpholine ring.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (methyl, ethyl, and morpholine ring carbons).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 129, along with characteristic fragmentation patterns of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

N-H stretching (a broad peak around 3300-3500 cm⁻¹).

-

C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

-

C-O-C stretching of the ether linkage (around 1100 cm⁻¹).

The Morpholine Scaffold in Drug Discovery: Potential Applications of this compound

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][12][13] Its presence often confers desirable properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][13] Substituted morpholines have been investigated for a wide array of therapeutic applications.

Central Nervous System (CNS) Disorders

The morpholine scaffold is frequently incorporated into CNS-active compounds due to its ability to modulate the lipophilic-hydrophilic balance, which is crucial for blood-brain barrier penetration.[12][13] The substitution pattern on the morpholine ring can be tailored to achieve selective interactions with various CNS targets.[13]

Oncology

Many kinase inhibitors developed for cancer therapy feature a morpholine ring.[14] This heterocycle can engage in hydrogen bonding with the hinge region of the kinase active site and also serve as a scaffold to orient other pharmacophoric elements.[15]

Infectious Diseases

Morpholine derivatives have also shown promise as antimicrobial and antiviral agents. The morpholine ring can be a key component of the pharmacophore responsible for the observed biological activity.

Caption: Potential therapeutic areas for this compound.

Safety and Handling Considerations

Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the same precautions as other structurally related, volatile amines like N-methylmorpholine.[16][17]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the vast family of morpholine derivatives. While direct experimental data is scarce, a wealth of knowledge on the synthesis and application of substituted morpholines provides a solid foundation for future research. This technical guide has outlined a plausible synthetic strategy, anticipated characterization data, and potential therapeutic applications based on established scientific principles.

The next logical steps in the exploration of this compound would be:

-

Synthesis and Characterization: The execution of a stereoselective synthesis to obtain all four stereoisomers of this compound, followed by their thorough spectroscopic characterization.

-

Biological Screening: A comprehensive biological evaluation of the individual stereoisomers against a panel of relevant therapeutic targets, particularly in the areas of CNS disorders and oncology.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, further SAR studies could be conducted to optimize the potency and selectivity of this molecular scaffold.

It is our hope that this guide will serve as a valuable resource and a catalyst for the scientific community to unlock the full potential of this compound and other novel morpholine derivatives.

References

- Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.

- Giordano-Lanolina, G., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.

- Myers, A. G., & Lanman, B. A. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. American Chemical Society.

- PubMed. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines.

- Pasternak, A., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(5), 899-905.

- PubMed. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines.

- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755.

- Sigma-Aldrich. (2020).

- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI. (2023).

- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals.

- E3S Web of Conferences. (2024).

- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592.

- ResearchGate. (2019).

- MDPI. (2021).

- ChemicalBook. This compound | 743444-85-1.

- Sigma-Aldrich. (2024).

- CymitQuimica. (2013). Safety Data Sheet for 4-Methylmorpholine 4-Oxide.

- PubChem. 2,5-Dimethylmorpholine.

- Google Patents. (2019). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

- CymitQuimica. This compound.

- Fisher Scientific. (2025).

- PubChemLite. This compound (C7H15NO).

- ResearchGate. (2014).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 743444-85-1 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 17. fishersci.ca [fishersci.ca]

Spectroscopic Characterization of 5-Ethyl-2-methylmorpholine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Ethyl-2-methylmorpholine (C₇H₁₅NO), a substituted morpholine derivative. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral characteristics. These predictions are grounded in the well-documented spectroscopic behavior of morpholine and its simple alkylated derivatives, providing a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel morpholine-containing entities.

Introduction to the Spectroscopic Analysis of Substituted Morpholines

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. Spectroscopic analysis is fundamental to confirming the structure and purity of newly synthesized morpholine derivatives. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind each prediction by drawing parallels with the known spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the connectivity and chemical environment of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | ~3.6 - 3.8 | Multiplet | 1H |

| H-3 (axial & equatorial) | ~2.4 - 2.8 | Multiplets | 2H |

| H-5 | ~2.2 - 2.4 | Multiplet | 1H |

| H-6 (axial & equatorial) | ~3.5 - 3.7 | Multiplets | 2H |

| -CH₃ (at C-2) | ~1.1 - 1.2 | Doublet | 3H |

| -CH₂- (ethyl group) | ~1.4 - 1.6 | Multiplet | 2H |

| -CH₃ (ethyl group) | ~0.8 - 1.0 | Triplet | 3H |

| N-H | Broad singlet | 1H |

Causality Behind Predicted ¹H NMR Shifts:

The predictions in Table 1 are based on the known spectral data of morpholine and its derivatives. In unsubstituted morpholine, the protons adjacent to the oxygen (C-2 and C-6) typically resonate around 3.7 ppm, while those adjacent to the nitrogen (C-3 and C-5) appear at approximately 2.9 ppm[1].

-

Protons on the Morpholine Ring: The introduction of methyl and ethyl substituents at C-2 and C-5, respectively, will induce slight shifts in the positions of the ring protons due to altered electronic environments and steric effects. The protons on carbons bearing the substituents (H-2 and H-5) will likely appear as complex multiplets due to coupling with neighboring protons. The protons on C-3 and C-6 are expected to be diastereotopic, appearing as distinct multiplets.

-

Alkyl Substituents: The methyl group at the C-2 position, being adjacent to a chiral center, is expected to be a doublet. The ethyl group at C-5 will exhibit a characteristic triplet for the terminal methyl and a multiplet for the methylene protons.

-

N-H Proton: The proton on the nitrogen atom is anticipated to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~70 - 75 |

| C-3 | ~45 - 50 |

| C-5 | ~50 - 55 |

| C-6 | ~65 - 70 |

| -CH₃ (at C-2) | ~15 - 20 |

| -CH₂- (ethyl group) | ~25 - 30 |

| -CH₃ (ethyl group) | ~10 - 15 |

Rationale for Predicted ¹³C NMR Shifts:

The predicted carbon chemical shifts are extrapolated from the known values for morpholine and alkyl-substituted morpholines. For morpholine itself, the carbons adjacent to oxygen (C-2, C-6) resonate at approximately 67 ppm, while those next to nitrogen (C-3, C-5) are found around 46 ppm[2].

-

Ring Carbons: The presence of alkyl substituents will cause a downfield shift (to a higher ppm value) for the substituted carbons (C-2 and C-5). The other ring carbons (C-3 and C-6) will also experience minor shifts.

-

Alkyl Carbons: The chemical shifts for the methyl and ethyl carbons are predicted based on standard values for such groups in an aliphatic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorptions for this compound are listed in Table 3.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O-C Stretch (ether) | 1070 - 1150 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Interpretation of Predicted IR Absorptions:

The predicted IR spectrum is based on the characteristic absorption frequencies of amines, ethers, and aliphatic hydrocarbons[3][4].

-

N-H Stretch: A medium to weak, broad absorption is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine[5].

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range will arise from the C-H stretching vibrations of the methyl and ethyl groups, as well as the methylene groups of the morpholine ring.

-

C-O-C Stretch: A strong, characteristic absorption for the C-O-C stretching of the ether linkage is anticipated between 1070 and 1150 cm⁻¹[6].

-

C-N Stretch: The C-N stretching vibration of the secondary amine is expected to appear in the 1020-1250 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the solvent).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₁₅NO, corresponding to a monoisotopic mass of approximately 129.1154 u[7].

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129.

-

Fragmentation Pattern: The fragmentation of morpholine derivatives is often initiated by the cleavage of bonds adjacent to the heteroatoms. Key predicted fragments are outlined in Table 4.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 114 | [M - CH₃]⁺ |

| 100 | [M - C₂H₅]⁺ |

| 86 | [M - C₂H₅ - CH₂]⁺ or [M - CH₃ - C₂H₄]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Rationale for Fragmentation:

The fragmentation pathways of morpholines are well-documented[8][9]. The primary fragmentation is expected to involve the loss of the alkyl substituents.

-

Loss of Methyl Group: Cleavage of the C-C bond between the morpholine ring and the methyl group at C-2 would result in a fragment at m/z = 114.

-

Loss of Ethyl Group: Loss of the ethyl group from C-5 would lead to a fragment at m/z = 100.

-

Ring Cleavage: Subsequent fragmentation of the morpholine ring can lead to a variety of smaller fragments.

The predicted fragmentation pathway is illustrated in the following diagram:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed predictions for its ¹H NMR, ¹³C NMR, IR, and MS spectra, substantiated by data from closely related analogs, offer a valuable resource for the structural verification of this compound. The provided experimental protocols serve as a practical starting point for researchers undertaking the synthesis and characterization of novel morpholine derivatives. The principles outlined herein are broadly applicable to the spectroscopic analysis of other substituted heterocyclic systems, underscoring the power of leveraging existing knowledge to predict and interpret the spectral properties of new chemical entities.

References

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

NIST. (n.d.). Morpholine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

ATB. (n.d.). N-Methylmorpholine. Retrieved from [Link]

-

PMC. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-methylmorpholine. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-ethyl-5-methylmorpholine. Retrieved from [Link]

Sources

- 1. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 2. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

A Methodological Framework for Assessing the Thermodynamic Stability of 5-Ethyl-2-methylmorpholine

Dissemination Level: Public Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties and pharmacological profiles of therapeutic agents. 5-Ethyl-2-methylmorpholine, a substituted morpholine, represents a class of compounds with significant potential in drug discovery. However, a comprehensive understanding of its thermodynamic stability—a critical determinant of a drug candidate's viability, shelf-life, and safety—is not publicly available. This technical guide provides a robust, first-principles framework for the comprehensive evaluation of the thermodynamic stability of this compound. It is designed for researchers and drug development professionals who require a scientifically rigorous approach to characterizing novel chemical entities. This document outlines a dual strategy encompassing in silico computational predictions and empirical characterization through established analytical techniques, including thermal analysis and forced degradation studies, all grounded in international regulatory standards.

Introduction: The Imperative for Stability Analysis

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability dictates the intrinsic tendency of a molecule to resist decomposition under a given set of conditions. For a pharmaceutical compound like this compound, this property is not merely academic; it is a cornerstone of drug development that directly impacts safety, efficacy, and manufacturability.[1]

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is essential for establishing a re-test period or shelf life and recommending storage conditions.[2] Given the prevalence of the morpholine scaffold in approved drugs, understanding the stability profile of its derivatives is crucial. This guide establishes a comprehensive methodology to characterize this compound, providing the causal logic behind each experimental choice to build a self-validating stability profile.

Physicochemical Profile of this compound

A foundational step in any stability program is the clear identification and characterization of the molecule. This compound is a disubstituted morpholine with two chiral centers, implying the existence of multiple stereoisomers. It is critical to note that stability studies should be conducted on the specific, well-characterized isomer or mixture of isomers intended for development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| CAS Number | 743444-85-1 | ChemicalBook[2] |

| Predicted pKa | 9.07 ± 0.60 | ChemicalBook[2] |

| Boiling Point | 164.5 - 165.0 °C | ChemicalBook[2] |

graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,!", ratio=auto]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];// Atom Definitions N1 [label="N", pos="0,0!"]; O1 [label="O", pos="2.5,0!"]; C2 [label="C", pos="2.2,1.2!"]; C3 [label="C", pos="0.8,1.2!"]; C5 [label="C", pos="0.3,-1.2!"]; C6 [label="C", pos="1.7,-1.2!"];

// Substituent Atoms C_Me [label="CH₃", pos="3.2,2.0!"]; C_Et1 [label="CH₂", pos="-1.0,-1.8!"]; C_Et2 [label="CH₃", pos="-2.2,-1.4!"]; H_N [label="H", pos="-0.5,0.5!"];

// Ring Bonds N1 -- C3; C3 -- C2; C2 -- O1; O1 -- C6; C6 -- C5; C5 -- N1;

// Substituent Bonds C2 -- C_Me [label=""]; C5 -- C_Et1 [label=""]; C_Et1 -- C_Et2 [label=""]; N1 -- H_N [label=""]; }

Caption: 2D representation of this compound.

Tier 1: Theoretical Assessment of Thermodynamic Stability

Before committing resources to extensive laboratory work, in silico methods provide a powerful, cost-effective means to predict molecular stability.[3] These computational approaches can identify potential liabilities in the molecular structure, such as weak bonds, and guide the design of subsequent experimental studies.

Rationale for Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), can model the electronic structure of this compound to predict key thermodynamic parameters.[4] This approach allows for the estimation of the molecule's intrinsic stability and the energy required to break specific bonds, offering insights into potential degradation pathways. The goal is to calculate properties like Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and bond dissociation energies (BDEs).[5]

Protocol: DFT-Based Thermodynamic Analysis

-

Structure Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Method: Perform a geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31+G(d,p)).[4] The choice of functional and basis set represents a balance between computational cost and accuracy.[6]

-

-

Frequency Calculation:

-

Objective: To confirm the optimized structure is a true energy minimum and to calculate thermochemical properties.

-

Method: Perform a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. From this, calculate zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (298.15 K).[6]

-

-

Bond Dissociation Energy (BDE) Analysis:

-

Objective: To identify the weakest chemical bonds in the molecule, which are the most likely points of initial thermal degradation.

-

Method: Systematically calculate the energy required to homolytically cleave each unique C-H, C-C, C-N, and C-O bond. The BDE is the enthalpy change of the reaction: R₁-R₂ → R₁• + R₂•. Lower BDE values indicate weaker bonds.

-

Caption: Workflow for computational stability assessment.

Tier 2: Experimental Determination of Stability

While theoretical models are predictive, empirical data is definitive. The experimental phase is designed to subject this compound to controlled thermal and chemical stress to observe its behavior directly. This section is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][7]

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. They are indispensable for determining thermal stability, decomposition profiles, and phase transitions.[8]

-

Causality & Expertise: TGA measures changes in mass as a function of temperature in a controlled atmosphere.[9][10] It directly answers the question: "At what temperature does the compound begin to decompose or evaporate?" By running the experiment under an inert atmosphere (e.g., nitrogen), we specifically probe for thermal decomposition, eliminating oxidative effects. The resulting data provides a clear thermal stability threshold.

-

Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Note the temperature at 5% mass loss (T₅%) as a key stability indicator.

-

-

Causality & Expertise: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is used to detect thermal events like melting, crystallization, and solid-state phase transitions.[12][13] For stability, DSC can reveal the melting point, which is an indicator of purity, and detect exothermic decomposition events that might not involve mass loss, providing complementary information to TGA.

-

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and peak maximum for each event.

-

Table 2: Hypothetical Thermal Analysis Data Summary

| Parameter | Method | Result (Illustrative) | Interpretation |

| Onset of Decomposition (T_onset) | TGA | 185 °C | The compound is thermally stable up to this temperature under inert conditions. |

| Temperature at 5% Mass Loss (T₅%) | TGA | 192 °C | A quantitative benchmark for the initiation of significant decomposition. |

| Melting Point (T_melt) | DSC | 85 °C (sharp endotherm) | Indicates a crystalline solid with a defined melting point. Purity can be inferred from peak shape. |

| Decomposition | DSC | >200 °C (broad exotherm) | An exothermic decomposition event occurs at temperatures above the melting point. |

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products that could form under normal storage conditions.[14][15] These studies deliberately stress the molecule to accelerate decomposition, thereby revealing its intrinsic stability and degradation pathways.[16] The conditions are based on ICH guideline Q1A(R2).[2]

-

Causality & Expertise: By subjecting the compound to conditions more severe than it will likely encounter, we can rapidly identify its vulnerabilities. For example, acid/base hydrolysis probes susceptibility to cleavage in aqueous environments of varying pH. Oxidation reveals sensitivity to atmospheric oxygen or residual peroxides. Photolysis assesses stability under light exposure. Each condition tests a specific, common degradation mechanism.[14] A target degradation of 5-20% is generally sought to ensure that primary degradation products are formed without being subsequently degraded themselves.[16]

Sources

- 1. biomedres.us [biomedres.us]

- 2. database.ich.org [database.ich.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. tainstruments.com [tainstruments.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. etamu.edu [etamu.edu]

- 11. quercus.be [quercus.be]

- 12. tainstruments.com [tainstruments.com]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-methylmorpholine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Ethyl-2-methylmorpholine in a diverse range of organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast solubility. A detailed methodology for the estimation of the HSP values for this compound is presented, based on established group contribution methods. These predicted parameters are then used to calculate the Hansen solubility distance (Ra) in relation to a curated list of common organic solvents, providing a quantitative measure of predicted solubility. To complement this theoretical framework, a rigorous, step-by-step experimental protocol for the determination of solubility via the isothermal shake-flask method is provided, empowering researchers to validate these predictions and generate precise empirical data. This guide is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both a robust theoretical model for solvent selection and the practical means for its experimental verification.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted morpholine derivative with a molecular formula of C7H15NO[1][2]. As a heterocyclic compound containing both a secondary amine and an ether functional group, it possesses a unique combination of polarity, hydrogen bonding capability, and non-polar character from its alkyl substituents. These structural features make it a versatile building block in organic synthesis and a compound of interest in various industrial applications, including as a potential intermediate in the development of novel pharmaceutical agents.

The solubility of this compound in organic solvents is a critical physical property that governs its utility in a multitude of applications. In the realm of drug development, solubility is a key determinant of a compound's bioavailability and is crucial for designing effective purification, formulation, and drug delivery systems[3]. For synthetic chemists, understanding the solubility of reactants and intermediates is fundamental for reaction optimization, controlling reaction kinetics, and facilitating product isolation.

This guide aims to bridge the current knowledge gap regarding the solubility of this compound by providing a theoretically grounded and practically applicable framework for its assessment.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three distinct components[3]:

-

δD (Dispersion): Arising from atomic-level London dispersion forces.

-

δP (Polar): Stemming from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every chemical, both solute and solvent, can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional "Hansen space" is a powerful predictor of solubility. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility[4]. The Hansen distance is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Predicting the Hansen Solubility Parameters of this compound

Based on established group contribution methodologies, the predicted Hansen Solubility Parameters for this compound are as follows:

| Parameter | Predicted Value (MPa⁰.⁵) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 7.0 |

These values reflect the significant contribution of the hydrocarbon portions to the dispersion forces, the moderate polarity introduced by the ether and amine functionalities, and the capacity for hydrogen bonding via the secondary amine. For comparison, the HSP for the related compound N-ethylmorpholine are δD=17.7, δP=5.0, and δH=6.6 MPa⁰.⁵[8]. The close agreement between these values lends confidence to the predicted parameters for this compound.

Predicted Solubility of this compound in Common Organic Solvents

Utilizing the predicted HSP for this compound and the known HSP of a range of organic solvents, the Hansen distance (Ra) can be calculated to forecast solubility. A lower Ra value suggests better solubility.

| Solvent | Solvent Class | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Ra | Predicted Solubility |

| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | 8.8 | Low |

| Toluene | Aromatic | 18.2 | 1.4 | 2.0 | 5.8 | Moderate |

| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 | 3.9 | High |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 6.7 | Moderate |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 2.6 | Very High |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 9.8 | Low-Moderate |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 13.0 | Low |

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 | 17.1 | Very Low |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 3.2 | Very High |

| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | 2.1 | Very High |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 1.9 | Very High |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 13.6 | Very Low |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 12.3 | Very Low |

| N,N-Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 10.4 | Low-Moderate |

Note: This table presents predicted solubility based on HSP calculations. Experimental verification is recommended.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent[9][10][11]. The following protocol provides a detailed, step-by-step procedure for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

-

Conclusion and Future Directions